Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to improve yield and reduce reaction time. Microwave and ultrasound-assisted reactions are also employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of corrosion inhibitors and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The compound’s phosphonate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
- Diethyl (phthalimidomethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
Properties
CAS No. |
858644-28-7 |
---|---|
Molecular Formula |
C13H19O5P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-12(14)11-8-6-7-9-13(11)16-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
OXJBKRYQZFSCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC=CC=C1OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.